2,3-Dihydrobenzo(C)phenanthren-4(1H)-one
Description
Properties
CAS No. |
73093-15-9 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
11,12-dihydro-10H-benzo[c]phenanthren-9-one |
InChI |
InChI=1S/C18H14O/c19-17-7-3-6-16-15(17)11-10-13-9-8-12-4-1-2-5-14(12)18(13)16/h1-2,4-5,8-11H,3,6-7H2 |
InChI Key |
GFSUQFDLCFVEAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=C2C4=CC=CC=C4C=C3)C(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Dihydrobenzo[b] Heterocycles
Compound 1 : {4-[8-Methoxy-4-(4-hydroxyphenyl)-2,3-dihydrobenzo[b]oxepin-5-yl]phenoxy}acetic acid (19b)
- Molecular Formula : C₃₀H₂₆O₆
- Molecular Weight : 494.53 g/mol
- Key Features: Incorporates a 2,3-dihydrobenzo[b]oxepin core with methoxy and hydroxyphenyl substituents. The oxepin ring introduces a seven-membered oxygen-containing heterocycle, enhancing polarity compared to the phenanthrenone backbone.
- Application : Designed as a selective estrogen receptor modulator (SERM), highlighting pharmacological relevance .
Compound 2 : 1-(((2R,3R)-3-(4-Hydroxy-3-methoxyphenyl)-6-((2R,3R)-3,5,7-trihydroxy-4-oxochroman-2-yl)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl) dodecanedioate (5)
- Molecular Formula : C₆₂H₆₃O₂₂
- Molecular Weight : 1158.1 g/mol
- Key Features : Combines a 2,3-dihydrobenzo[b][1,4]dioxin moiety with a chroman-4-one unit and a long aliphatic chain. The dioxin ring increases oxygen content, improving water solubility.
- Application: Studied for antioxidant and anti-inflammatory properties due to polyphenolic substituents .
Compound 3 : 6-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-1,3,5-triazin-2(1H)-one (25)
Comparative Analysis Table
Key Findings from Comparative Studies
Structural Complexity : The target compound (C₁₄H₁₂O) is structurally simpler than analogs like Compound 5 (C₆₂H₆₃O₂₂), which feature extended substituents and heterocycles. This simplicity may limit its biological activity but enhance suitability as a synthetic building block .
Functional Group Influence: Ketone vs. Carboxylic Acid: The ketone in the target compound is less polar than the carboxylic acid in Compound 19b, affecting solubility and bioavailability . Oxygen Content: Compounds with dioxin or oxepin rings (e.g., Compound 5, 19b) exhibit higher oxygen content, improving water solubility compared to the phenanthrenone core .
Pharmacological Potential: While the target compound lacks reported bioactivity, analogs like Compound 19b and 5 demonstrate targeted applications (e.g., SERMs, antioxidants) due to functionalization with hydroxyl and ester groups .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
